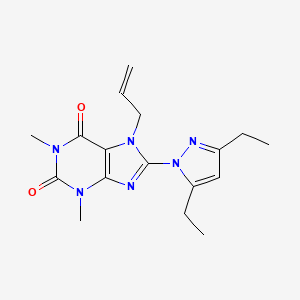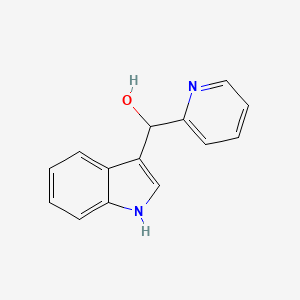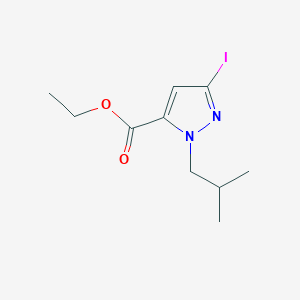
8-(3,5-diethyl-1H-pyrazol-1-yl)-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest belongs to a class of compounds known for their diverse chemical structures and potential applications in various fields, including medicinal chemistry and material science. These compounds often exhibit unique properties due to their complex molecular architecture, which includes multiple functional groups such as pyrazole and purine rings.
Synthesis Analysis
The synthesis of complex molecules like the one typically involves multi-step chemical reactions, starting from simpler precursors. For instance, Abdullah M. Asiri and Salman A. Khan (2010) synthesized a related compound using a condensation reaction between 1,3-diethyl-2-thiobarbituric acid and 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde in ethanol in the presence of pyridine, indicating a possible pathway for synthesizing compounds with similar structural motifs (Asiri & Khan, 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Synthesis and Anticancer Activity : The synthesis of xanthene derivatives, closely related to the specified compound, has shown significant promise in developing antiasthmatic agents. These derivatives, including 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione, have been explored for their vasodilatory and potential antiasthmatic properties (Bhatia et al., 2016).
Chemical Synthesis and Characterization : Similar compounds, such as 5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, have been synthesized and characterized, showcasing the potential for developing new chemical entities with interesting biological activities (Asiri & Khan, 2010).
Anticancer, Anti-HIV, and Antimicrobial Activity : Derivatives of triazino and triazolo[4,3-e]purine, which are structurally similar to the compound , have been synthesized and shown to exhibit in vitro anticancer, anti-HIV, and antimicrobial activities. These findings suggest potential therapeutic applications in treating various diseases (Ashour et al., 2012).
Pharmacological Evaluation : The pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives, structurally similar to the compound of interest, has shown promising results in preclinical studies. These compounds demonstrated potential anxiolytic-like and antidepressant-like activities in animal models, suggesting their use in psychotropic therapy (Zagórska et al., 2009).
Antioxidant and Anti-Inflammatory Properties : Research has been conducted on derivatives of 1,3-dimethylxanthine, similar to the compound , to evaluate their antioxidant and anti-inflammatory properties. This research highlights the potential therapeutic applications of these compounds in treating oxidative stress and inflammation-related conditions (Кorobko et al., 2018).
Wirkmechanismus
Target of action
For example, pyrazole derivatives have been reported to show anti-tubercular activity against Mycobacterium tuberculosis strain .
Result of action
The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. For example, if the compound acts as an anti-tubercular agent, it might inhibit the growth of Mycobacterium tuberculosis, leading to a reduction in infection .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-(3,5-diethylpyrazol-1-yl)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-6-9-22-13-14(20(4)17(25)21(5)15(13)24)18-16(22)23-12(8-3)10-11(7-2)19-23/h6,10H,1,7-9H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJACEZTPKEQSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,10-Dioxa-7-azaspiro[5.6]dodecane](/img/structure/B2484685.png)


![N-{4-[5-(2-furyl)-1-(2-thienylcarbonyl)-2-pyrazolin-3-yl]phenyl}acetamide](/img/structure/B2484691.png)

![(2-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2484695.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide](/img/structure/B2484696.png)



![2-(1,3-Benzoxazol-2-ylamino)-1-[5-(furan-2-yl)thiophen-2-yl]ethanol](/img/structure/B2484702.png)

![N-(4-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2484706.png)
![4-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2484708.png)